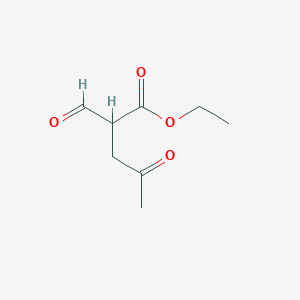
ethyl 2-formyl-4-oxopentanoate
Übersicht
Beschreibung
Ethyl 2-formyl-4-oxopentanoate, also known as ethyl 2-formyl-4-hydroxy-5-oxopentanoate and ethyl 2-formyl-4-hydroxy-5-hydroxymethylpentanoate, is a naturally occurring organic compound. It is a colorless liquid with a fruity odor and is soluble in water. It is an important intermediate in the synthesis of several compounds, including the antifungal agent econazole.
Wissenschaftliche Forschungsanwendungen
1. Polymerization Processes
Ethyl 2,2,4-trimethyl-3-oxopentanoate is involved in the cleavage with sodium tert-butoxide, leading to simple esters. This process rapidly induces the polymerization of methyl methacrylate, shedding light on its potential role in the reactivation of pseudoterminated propagation centers in anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).
2. Combustion Kinetics in Biofuels
Ethyl levulinate (Ethyl 4-oxopentanoate) is studied for its combustion kinetics as a liquid fuel candidate from lignocellulosic biomass. Understanding its ignition delay and combustion reaction rates contributes to the development of biofuels, particularly as a potential gasoline additive (Ghosh et al., 2018).
3. Synthesis of γ-Imino- and γ-Amino-ß-Enamino Esters
Ethyl 3-azido-4-oxopentanoate, derived from ethyl 3-chloro-4oxopentanoate, undergoes condensation with primary amines to produce ethyl 4-imino-3-amino-2-pentenoates. These compounds have relevance in the synthesis of γ-imino- and γ-amino-ß-enamino esters, highlighting their potential in organic synthesis (Mangelinckx et al., 2005).
4. NAD(P)H Model Studies
Research on ethyl 2-oxo-4-aryl-3-butene-1-oates, related to ethyl 2-formyl-4-oxopentanoate, helps in understanding the reduction process in the presence of NAD(P)H models. This contributes to biochemical and pharmaceutical research, especially in understanding enzymatic reaction mechanisms (Meijer & Pandit, 1985).
5. Enantioselective Hydrogenation
Studies on the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, a compound related to ethyl 2-formyl-4-oxopentanoate, offer insights into enantioselective hydrogenation processes. This is significant in the field of chiral synthesis, which is crucial in pharmaceuticals (Meng, Zhu, & Zhang, 2008).
Eigenschaften
IUPAC Name |
ethyl 2-formyl-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(11)7(5-9)4-6(2)10/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHRNVHKYORPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632716 | |
| Record name | Ethyl 2-formyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formyl-4-oxopentanoate | |
CAS RN |
84290-76-6 | |
| Record name | Ethyl 2-formyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)




